2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide
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Description
The compound is likely to be an indole derivative, given the presence of the “1H-indol-3-yl” moiety. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in nature and are important in many biological processes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a cyclopenta[c]pyridazine ring, and an acetamide group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
As an indole derivative, this compound might undergo reactions typical of indoles, such as electrophilic aromatic substitution . The presence of the acetamide group could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Mechanism of Action
Future Directions
The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its activity, reducing any side effects, and exploring its mechanism of action .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(10-14-12-21-17-6-2-1-5-15(14)17)20-8-9-23-19(25)11-13-4-3-7-16(13)22-23/h1-2,5-6,11-12,21H,3-4,7-10H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMEGJZFQZDTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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